Ligurobustoside N

Description

antioxidative glyoside from leaves of Ligustrum robustum; structure in first source

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O18/c1-15-24(41)25(42)27(44)34(48-15)52-30-16(2)49-35(28(45)26(30)43)53-32-29(46)33(47-12-11-17-3-7-19(37)8-4-17)50-22(14-36)31(32)51-23(40)10-6-18-5-9-20(38)21(39)13-18/h3-10,13,15-16,22,24-39,41-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXKPAMOLXJEEU-FVCUGLHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Ligurobustoside N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligurobustoside N is a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes a summary of its isolation from natural sources, though information on its total chemical synthesis is not currently available in the public domain. The guide also presents its reported antioxidant and enzyme inhibitory activities and explores its potential involvement in cellular signaling pathways, such as the AMPK pathway. This technical guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

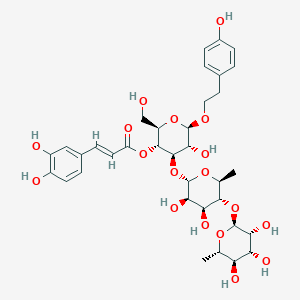

This compound is a complex glycoside with the systematic IUPAC name [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1].

Chemical Structure:

Caption: A simplified 2D representation of the key moieties of this compound.

A more detailed 2D chemical structure can be visualized as:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 583058-07-5 | [2][3][4] |

| Molecular Formula | C₃₅H₄₆O₁₈ | [1][3] |

| Molecular Weight | 754.7 g/mol | [1][3] |

| Appearance | Reported as a white amorphous powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [5] |

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

While a specific publication providing a complete and officially tabulated set of ¹H and ¹³C NMR data for this compound was not found in the immediate search, this information is often detailed in the supplementary materials of phytochemical investigation papers. For instance, the paper "Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities" identifies this compound as compound 9 and indicates that its NMR data are available in the supplementary information[2][5]. Researchers are advised to consult these supplementary files for the complete spectral assignments.

Isolation and Synthesis

Isolation from Natural Sources

This compound is a naturally occurring compound isolated from the leaves of Ligustrum robustum[2][4]. A general protocol for its isolation is outlined below.

Experimental Protocol: Isolation of this compound

-

Extraction: The air-dried and powdered leaves of Ligustrum robustum are extracted with 70% ethanol under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract[5][6].

-

Fractionation: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing this compound (typically the ethyl acetate or n-butanol fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, polyamide, and MCI gel. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol-water mixtures[5][6].

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound[5].

Caption: General workflow for the isolation of this compound.

Chemical Synthesis

Currently, there is no published information available detailing the total chemical synthesis of this compound. The research has primarily focused on its isolation from natural sources and the elucidation of the biosynthetic pathways of related phenylethanoid glycosides.

Biological Activity and Signaling Pathways

This compound has been investigated for several biological activities, with its antioxidant properties being the most prominent.

Table 3: Summary of Biological Activities of this compound

| Activity | Assay | Result | Reference |

| Antioxidant | ABTS radical scavenging | IC₅₀: Stronger than L-(+)-ascorbic acid | [7][8][9] |

| Enzyme Inhibition | Fatty Acid Synthase (FAS) | IC₅₀: 5.61 ± 0.44 μM (weaker than orlistat) | [2] |

Antioxidant Activity

Phenylethanoid glycosides, including this compound, are known for their potent antioxidant activities. This is largely attributed to the presence of phenolic hydroxyl groups in their structure, which can donate hydrogen atoms to scavenge free radicals, thereby interrupting the oxidative chain reactions. The antioxidant mechanism of similar compounds involves the inhibition of lipid peroxidation and the scavenging of various reactive oxygen species[9].

Potential Involvement in Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the total phenylpropanoid glycosides from Ligustrum robustum suggests a potential role in the regulation of metabolic pathways.

AMP-activated Protein Kinase (AMPK) Signaling Pathway:

Studies on extracts rich in phenylethanoid glycosides from Ligustrum robustum have indicated an effect on the AMPK signaling pathway. AMPK is a key cellular energy sensor that plays a crucial role in regulating glucose and lipid metabolism. Activation of AMPK can lead to a variety of beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased lipogenesis. The potential for this compound to modulate this pathway warrants further investigation.

Caption: Potential modulation of the AMPK signaling pathway by this compound.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and enzyme-inhibitory activities. This technical guide provides a consolidated resource of its chemical structure, properties, and biological activities based on currently available literature. While a detailed synthetic route is yet to be established, the outlined isolation protocol provides a basis for obtaining this compound for further research. Future studies are warranted to fully elucidate its mechanisms of action and its potential therapeutic applications, particularly in the context of metabolic diseases through the modulation of pathways like AMPK.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Constituents from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Monoterpenoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Ligurobustoside N in Ligustrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligurobustoside N, a phenylethanoid glycoside found in plants of the Ligustrum genus, has garnered interest for its potential therapeutic properties, including antioxidant effects. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon established knowledge of phenylethanoid glycoside and secoiridoid biosynthesis in the Oleaceae family. We provide a consolidated overview of the enzymatic steps, present available quantitative data for homologous enzymes, detail relevant experimental protocols for pathway elucidation, and offer visual representations of the key pathways and workflows to facilitate further research and development.

Introduction

Phenylethanoid glycosides (PhGs) are a diverse class of natural products characterized by a hydroxy- C6-C2 aglycone moiety glycosidically linked to a sugar, which is often acylated with a hydroxycinnamic acid derivative. This compound, isolated from Ligustrum robustum, is a notable PhG with demonstrated antioxidant activity. The elucidation of its biosynthetic pathway is a key step towards harnessing its full therapeutic potential, enabling biotechnological production, and developing novel derivatives with enhanced bioactivities.

While the complete de novo biosynthesis of this compound has not been fully elucidated in a single study, significant progress in understanding the biosynthesis of related PhGs, such as verbascoside, and secoiridoids in the Oleaceae family allows for the construction of a highly probable pathway.[1][2][3] This guide synthesizes the current knowledge to present a comprehensive overview for researchers in the field.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that integrates primary and secondary metabolic pathways, primarily the shikimate and the phenylethanoid glycoside pathways. The pathway can be conceptually divided into three main stages: 1) formation of the phenylethanoid aglycone, 2) glycosylation and acylation steps, and 3) final modification to yield this compound.

Formation of the Phenylethanoid Aglycone: Tyrosol

The initial precursor for the phenylethanoid moiety of this compound is the amino acid L-tyrosine, which is derived from the shikimate pathway. Tyrosine is converted to tyrosol through a series of enzymatic reactions.

Core Structure Assembly: Glycosylation and Acylation

The assembly of the core phenylethanoid glycoside structure involves a series of glycosylation and acylation steps, for which UDP-dependent glycosyltransferases (UGTs) and acyltransferases are key enzymes.

Final Hydroxylation Step

A crucial final step in the biosynthesis of this compound is the hydroxylation of its precursor, ligupurpuroside B.

The proposed biosynthetic pathway is initiated with the conversion of L-tyrosine to tyrosol. Tyrosol is then glucosylated to form salidroside, which is subsequently acylated with p-coumaroyl-CoA to yield osmanthuside A. A rhamnosylation step converts osmanthuside A to osmanthuside B, which is then further rhamnosylated to form ligupurpuroside B. The final step is the hydroxylation of ligupurpuroside B to produce this compound.[1][4]

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway from Ligustrum are largely unavailable, data from homologous enzymes in related pathways provide valuable insights.

| Enzyme Class | Proposed Substrate(s) | Proposed Product(s) | Homologous Enzyme | Source Organism | Kcat (s⁻¹) | Km (µM) | Reference |

| Glucosyltransferase | Tyrosol, UDP-glucose | Salidroside | UGT85AF8 | Ligustrum robustum | - | - | Yang et al., 2021 |

| Acyltransferase | Salidroside, p-coumaroyl-CoA | Osmanthuside A | SiAT1 | Sesamum indicum | 0.04 ± 0.002 | 11.8 ± 1.5 | [1] |

| Rhamnosyltransferase | Osmanthuside A, UDP-rhamnose | Osmanthuside B | UGT79G7 | Ligustrum robustum | - | - | Yang et al., 2021 |

| Rhamnosyltransferase | Osmanthuside B, UDP-rhamnose | Ligupurpuroside B | UGT79A19 | Ligustrum robustum | - | - | Yang et al., 2021 |

| Hydroxylase (CYP450) | Ligupurpuroside B | This compound | OBH | Various Lamiales species | - | - | [1][2] |

Note: "-" indicates that specific data was not available in the cited literature. The provided data for SiAT1 is for its activity with p-coumaroyl-CoA.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Gene Identification and Cloning

-

Transcriptome Analysis: Perform RNA-seq on Ligustrum tissues actively producing this compound to identify candidate genes (e.g., UGTs, acyltransferases, P450s) through homology-based searches and co-expression analysis.

-

cDNA Synthesis and PCR: Synthesize cDNA from the extracted RNA. Design primers based on the candidate gene sequences and amplify the full-length coding sequences using PCR.

-

Cloning: Clone the amplified PCR products into an appropriate expression vector (e.g., pET-28a(+) for bacterial expression or a yeast or plant expression vector).

Heterologous Expression and Purification of Recombinant Enzymes

-

Transformation: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) for bacterial expression or Saccharomyces cerevisiae for yeast expression.[5][6]

-

Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[7]

In Vitro Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the putative substrate(s) (e.g., tyrosol and UDP-glucose for a UGT), and the necessary cofactors in an appropriate buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Analysis: Stop the reaction and analyze the products by HPLC-MS or LC-MS/MS to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.[8][9]

Quantitative Analysis by HPLC

-

Sample Preparation: Extract metabolites from plant tissues using a suitable solvent (e.g., 70% ethanol).[10]

-

HPLC-MS Analysis: Separate and detect the compounds using a reversed-phase C18 column with a gradient elution (e.g., water and acetonitrile, both with formic acid). Monitor the eluent using a photodiode array (PDA) detector and a mass spectrometer.

-

Quantification: Quantify the compounds by comparing the peak areas with those of known concentrations of authentic standards.

Visualizing the Biosynthesis and Experimental Workflows

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

Conclusion

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Ligustrum, based on the current understanding of phenylethanoid glycoside biosynthesis. The outlined pathway, key enzymes, and experimental protocols serve as a valuable resource for researchers aiming to further elucidate this pathway, characterize the involved enzymes, and explore the potential for metabolic engineering of this and related bioactive compounds. Future research should focus on the experimental validation of each step in Ligustrum species and the detailed kinetic characterization of the specific enzymes involved.

References

- 1. researchgate.net [researchgate.net]

- 2. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous Expression of Arabidopsis UDP-Glucosyltransferases in Saccharomyces cerevisiae for Production of Zearalenone-4-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization, structural basis, and protein engineering of a rare flavonoid 2′-O-glycosyltransferase from Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation of phenylethanoid glycosides by multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification by HPLC-PAD-MS and quantification by HPLC-PAD of phenylethanoid glycosides of five Phlomis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ligurobustoside N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligurobustoside N is a phenylethanoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

This compound, a naturally occurring compound isolated from Ligustrum robustum, possesses a complex molecular structure that dictates its chemical and physical characteristics. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₃₅H₄₆O₁₈ | Mass Spectrometry[1] |

| Molecular Weight | 754.7 g/mol | Calculated from Molecular Formula[1] |

| Appearance | Amorphous Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Vendor Data |

| Melting Point | 168-170 °C | [1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H-NMR (400 MHz, CD₃OD, δ in ppm, J in Hz):

-

δ 7.58 (1H, d, J=15.9 Hz, H-7''')

-

δ 7.04 (1H, d, J=2.0 Hz, H-2''')

-

δ 6.94 (1H, dd, J=8.2, 2.0 Hz, H-6''')

-

δ 6.78 (1H, d, J=8.2 Hz, H-5''')

-

δ 6.68 (2H, d, J=8.5 Hz, H-2', H-6')

-

δ 6.57 (2H, d, J=8.5 Hz, H-3', H-5')

-

δ 6.28 (1H, d, J=15.9 Hz, H-8''')

-

δ 5.18 (1H, brs, H-1'''')

-

δ 4.87 (1H, brs, H-1''''')

-

δ 4.34 (1H, d, J=7.8 Hz, H-1'')

-

δ 3.99 (1H, m, H-6a')

-

δ 3.73 (1H, m, H-6b')

-

δ 2.78 (2H, t, J=7.0 Hz, H-7')

-

δ 1.25 (3H, d, J=6.2 Hz, H-6''''')

-

δ 1.10 (3H, d, J=6.2 Hz, H-6'''')[1]

¹³C-NMR (100 MHz, CD₃OD, δ in ppm):

-

Aglycone: δ 156.9 (C-4'), 131.0 (C-1'), 130.8 (C-2', 6'), 116.3 (C-3', 5'), 72.1 (C-8'), 36.3 (C-7')

-

Glucose moiety: δ 104.7 (C-1''), 81.3 (C-3''), 78.4 (C-5''), 76.2 (C-2''), 75.0 (C-4''), 70.0 (C-6'')

-

Caffeoyl moiety: δ 168.9 (C-9'''), 149.6 (C-4'''), 146.8 (C-7'''), 146.6 (C-3'''), 127.8 (C-1'''), 123.0 (C-6'''), 116.6 (C-5'''), 115.3 (C-2'''), 114.8 (C-8''')

-

Rhamnose moieties: δ 102.7 (C-1''''), 102.5 (C-1'''''), 74.0-72.6 (Sugar C), 71.2-70.8 (Sugar C), 18.1 (C-6'''''), 17.9 (C-6'''')[1]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

IR (KBr, cm⁻¹):

-

3400 (O-H stretching)

-

1695 (C=O stretching of α,β-unsaturated ester)

-

1630 (C=C stretching)

-

1605, 1515 (aromatic C=C stretching)

-

1270, 1165 (C-O stretching)[1]

Biological Activities

This compound has demonstrated notable biological activities, primarily as an antioxidant and an inhibitor of fatty acid synthase (FAS).

Antioxidant Activity

This compound exhibits significant radical scavenging activity. In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, it displayed an IC₅₀ value of 4.86 ± 0.06 μM, which is more potent than the positive control, L-(+)-ascorbic acid (IC₅₀: 10.06 ± 0.19 μM). This activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Fatty Acid Synthase (FAS) Inhibition

This compound also acts as an inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. The IC₅₀ value for FAS inhibition was determined to be 5.61 ± 0.44 μM. By inhibiting FAS, this compound can interfere with the production of fatty acids, a process that is often upregulated in cancer cells and implicated in various metabolic disorders.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound, as well as for the assessment of its biological activities.

Extraction and Isolation of this compound from Ligustrum robustum

The following protocol outlines the steps for the extraction and purification of this compound from the leaves of Ligustrum robustum.

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: Fresh leaves of L. robustum are agitated and baked at 120 °C for 50 minutes, then powdered.

-

Extraction: The powdered leaves (7.0 kg) are extracted with 70% ethanol (28 L) under reflux for 2 hours. The extract is then percolated and concentrated under vacuum to yield a paste (2.2 kg).

-

Chlorophyll Removal: The paste is dissolved in 95% ethanol (3 L), and an equal volume of purified water is added to precipitate the chlorophyll. The mixture is percolated, and the filtrate is concentrated in vacuo to obtain a residue (1.0 kg).

-

Initial Chromatographic Separation: The residue is subjected to silica gel column chromatography, eluting with a gradient of CH₂Cl₂-MeOH (from 10:0 to 0:10) to yield four fractions (Fr. I-IV).

-

Purification of Fraction III: Fraction III (93 g) is further separated by repeated column chromatography on silica gel (EtOAc-MeOH-H₂O, 100:4:2–100:20:10), followed by polyamide column chromatography (EtOH-H₂O, 0:10–6:4) and MCI column chromatography (MeOH-H₂O, 3:7–5:5).

-

Final Purification: The final purification is achieved by preparative HPLC (MeOH-H₂O, 30:70–50:50) and a final silica gel column (EtOAc-MeOH-H₂O, 100:10:5) to yield pure this compound (13.5 mg).

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

ABTS Assay Workflow

Caption: General workflow for the ABTS radical scavenging assay.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Assay Procedure: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 μL aliquot of the test sample (this compound at various concentrations) is added to 190 μL of the diluted ABTS•+ solution.

-

Measurement: The absorbance is measured at 734 nm after a 6-minute incubation at room temperature.

-

Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without sample) and A_sample is the absorbance of the reaction mixture with the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the inhibition of FAS activity by monitoring the decrease in NADPH absorbance.

FAS Inhibition Assay Signaling Pathway

Caption: Inhibition of the fatty acid synthesis pathway by this compound.

Methodology:

-

Reaction Mixture: The assay is performed in a final volume of 200 μL containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM dithiothreitol, 1 mM EDTA, 30 μM acetyl-CoA, 30 μM malonyl-CoA, and 350 μM NADPH.

-

Enzyme and Inhibitor: Purified FAS enzyme is added to the reaction mixture. For inhibition studies, various concentrations of this compound are pre-incubated with the enzyme before initiating the reaction.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of malonyl-CoA. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for 10 minutes at 37 °C using a spectrophotometer.

-

Calculation: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The percentage of FAS inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value is calculated from the dose-response curve.

Conclusion

This compound is a phenylethanoid glycoside with demonstrated antioxidant and FAS inhibitory activities. This technical guide provides a consolidated resource of its known physical and chemical properties, along with detailed experimental procedures for its study. The information contained herein is intended to facilitate further research into the therapeutic potential of this promising natural compound.

References

Ligurobustoside N (CAS: 583058-07-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligurobustoside N is a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum.[1] With the CAS number 583058-07-5 and a molecular formula of C35H46O18, this compound has garnered interest for its notable antioxidative properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities with a focus on its antioxidant capacity, detailed experimental protocols for its isolation and antioxidant activity assessment, and a proposed mechanism of action involving key cellular signaling pathways.

Physicochemical Properties

This compound is a complex glycoside with a molecular weight of 754.73 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 583058-07-5 | N/A |

| Molecular Formula | C35H46O18 | [1] |

| Molecular Weight | 754.73 g/mol | N/A |

| Appearance | White amorphous powder | [1] |

Table 1: Physicochemical Properties of this compound

Biological Activity and Quantitative Data

The primary biological activity attributed to this compound is its antioxidant capacity. It has demonstrated potent radical scavenging activity.

Antioxidant Activity

This compound has been shown to be a potent scavenger of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. In one study, it exhibited stronger ABTS radical scavenging activity than the positive control, L-(+)-ascorbic acid.[2][3] The quantitative antioxidant activity is summarized in Table 2.

| Assay | IC50 (µM) | Positive Control (IC50, µM) | Reference |

| ABTS Radical Scavenging Activity | 2.68 ± 0.05 - 4.86 ± 0.06 | L-(+)-ascorbic acid (10.06 ± 0.19) | [2][3] |

Table 2: Antioxidant Activity of this compound

Experimental Protocols

Isolation of this compound from Ligustrum robustum

The following protocol describes a general method for the isolation of this compound from the leaves of Ligustrum robustum, based on published phytochemical studies.[1][4][5]

Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound.

Methodology:

-

Plant Material Preparation: Fresh leaves of Ligustrum robustum are processed by heating at 120°C for 50 minutes and then pulverized into a powder.[1]

-

Extraction: The powdered leaves (7.0 kg) are subjected to reflux extraction with 70% ethanol (28 L) for 2 hours. The resulting extract is filtered and concentrated under vacuum to yield a crude paste (2.2 kg).[1][4]

-

Initial Fractionation: The crude paste is dissolved in 95% ethanol, and water is added to precipitate chlorophyll. The filtrate is then concentrated to yield a residue (1.0 kg).[1]

-

Silica Gel Chromatography (Initial): The residue is subjected to silica gel column chromatography using a gradient elution of dichloromethane-methanol (10:0 to 0:10) to yield several fractions. Fraction III is collected for further purification.[1]

-

Purification of Fraction III: Fraction III is further purified through a series of chromatographic steps:

-

Repetitive silica gel column chromatography with an eluent system of ethyl acetate-methanol-water.

-

Polyamide column chromatography using an ethanol-water gradient.

-

MCI column chromatography with a methanol-water gradient.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase to yield pure this compound (13.5 mg).[1]

-

ABTS Radical Scavenging Assay

This protocol is a standard method to determine the antioxidant capacity of a compound.

Workflow for ABTS Assay

Caption: ABTS radical scavenging assay workflow.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the ABTS radical cation.

-

-

Assay Procedure:

-

Before the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Add a specific volume of the sample solution to a defined volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

-

Measure the absorbance of the solution at 734 nm using a spectrophotometer.

-

A blank is prepared with the solvent instead of the sample solution.

-

-

Calculation:

-

The percentage of inhibition of the ABTS radical is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

The IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

-

Proposed Mechanism of Action: Antioxidant Signaling Pathways

While the direct signaling pathways modulated by this compound have not been explicitly elucidated, its classification as a phenylethanoid glycoside allows for the postulation of its mechanism of action based on the known activities of this chemical class. Phenylethanoid glycosides are known to exert their antioxidant effects by modulating key cellular signaling pathways involved in the oxidative stress response.

A plausible mechanism for the antioxidant activity of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Antioxidant Signaling Pathway of this compound

Caption: Proposed antioxidant mechanism of this compound.

Pathway Description:

-

Activation of the Nrf2/ARE Pathway: In response to oxidative stress, this compound may promote the dissociation of Nrf2 from its cytosolic inhibitor, Keap1. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[6][7]

-

Inhibition of the NF-κB Pathway: Oxidative stress is a potent activator of the NF-κB signaling pathway, which plays a central role in inflammation. This compound may inhibit the activation of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm. By preventing the nuclear translocation of NF-κB, this compound can suppress the transcription of pro-inflammatory genes, such as those encoding for cytokines and chemokines, thus mitigating the inflammatory response associated with oxidative stress.[7]

Conclusion

This compound is a promising natural compound with significant antioxidant potential. Its ability to scavenge free radicals, as demonstrated by the ABTS assay, underscores its potential for applications in research and development, particularly in the fields of oxidative stress-related diseases and as a potential ingredient in functional foods or pharmaceuticals. The proposed mechanism of action, involving the modulation of the Nrf2 and NF-κB signaling pathways, provides a solid foundation for further investigation into its therapeutic applications. The detailed protocols provided in this guide offer a practical resource for researchers aiming to isolate and evaluate the bioactivity of this and similar phenylethanoid glycosides.

References

- 1. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids modulate AMPK/PGC-1α and interconnected pathways toward potential neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monoterpenoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Glycosides from Ligustrum robustum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrum robustum (Roxb.) Blume, a plant from the Oleaceae family, has a long history of use in traditional Chinese medicine, primarily as a functional tea known as "Ku-Ding-Cha".[1][2][3][4][5][6][7][8] Traditionally, it is consumed for its heat-clearing and detoxifying properties and as a folk remedy for conditions like hypertension, diabetes, and obesity.[3][7][9] Modern phytochemical research has revealed that the leaves of L. robustum are a rich source of various glycosides, including monoterpenoid, phenylethanoid, iridoid, and flavonoid glycosides.[1][3][4][8][9][10] These compounds are believed to be the primary contributors to the plant's therapeutic effects, demonstrating a range of biological activities that are of significant interest to the scientific and drug development communities.[1][3][9][10] This guide provides an in-depth overview of the biological activities of these glycosides, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Major Biological Activities and Mechanisms

Glycosides isolated from L. robustum exhibit several key biological activities, including enzyme inhibition, antioxidant effects, and anti-inflammatory and hepatoprotective properties. These activities suggest their potential as lead compounds for developing treatments for metabolic disorders and other conditions.

Enzyme Inhibition: Targeting Metabolic Pathways

A significant area of research has focused on the inhibitory effects of L. robustum glycosides on enzymes crucial to metabolic diseases like obesity and diabetes.

-

Fatty Acid Synthase (FAS) Inhibition: FAS is a key enzyme in the de novo synthesis of fatty acids, and its inhibition is a therapeutic strategy for obesity.[9] Several monoterpenoid and phenylethanoid glycosides have shown potent FAS inhibitory activity. For instance, one monoterpenoid glycoside demonstrated an IC50 value of 2.36 ± 0.10 μM, surpassing the positive control orlistat (IC50: 4.46 ± 0.13 μM).[1][2][4][8] Another butenol glycoside and a monoterpenoid glycoside also showed strong FAS inhibition with IC50 values of 4.10 ± 0.12 µM and 4.38 ± 0.11 μM, respectively, comparable to orlistat.[3][7][9][11][12]

-

α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetic patients.[9] Various glycosides from L. robustum have been identified with moderate inhibitory activities against α-glucosidase and α-amylase.[3][9][11] Notably, one compound exhibited stronger α-glucosidase inhibitory activity (IC50: 1.15 ± 0.08 nM) than the commercial drug acarbose (IC50: 5.50 ± 0.11 nM).[5][6]

The inhibition of these key metabolic enzymes provides a strong rationale for the traditional use of L. robustum in managing obesity and diabetes.

Caption: Mechanism of action for anti-diabetic and anti-obesity effects.

Antioxidant Activity

Chronic hyperglycemia can induce oxidative stress, which contributes to the development of diabetic complications.[9] Many glycosides from L. robustum have demonstrated potent antioxidant effects, primarily through radical scavenging activities.

-

ABTS Radical Scavenging: Several studies have reported that various glycosides, including monoterpenoid, phenylethanoid, and other types, exhibit more potent 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) radical scavenging activity than the positive control, L-(+)-ascorbic acid (IC50: ~10.06 μM).[1][2][3][4][5][6][7][8][9][11][12][13] IC50 values for these active glycosides often range from approximately 1.65 to 9.41 μM.[1][2][4][5][6][8][11]

-

DPPH Radical Scavenging: While generally less potent in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays compared to ABTS assays, some glycosides still show significant activity. One compound was reported to have a stronger DPPH scavenging effect (IC50: 7.61 ± 0.17 μM) than ascorbic acid (IC50: 13.66 ± 0.13 μM).[5][6]

The strong antioxidant properties of these glycosides, particularly phenylethanoid glycosides, suggest they may help mitigate oxidative stress associated with metabolic diseases.[12]

Caption: Antioxidant mechanism via ROS scavenging.

Anti-inflammatory and Hepatoprotective Effects

A glycoside-rich fraction from an aqueous extract of L. robustum leaves has been shown to possess anti-inflammatory and hepatoprotective activities.[14][15]

-

Anti-inflammatory Activity: A single oral dose (0.5 g/kg) of the glycoside-rich fraction produced a 51.5% inhibition of acetic acid-induced vascular permeability changes in animal models.[14][15]

-

Hepatoprotective Activity: The same fraction demonstrated a moderate protective effect against carbon tetrachloride-induced liver damage.[14][15] Intragastric administration reduced the elevation of serum aminotransferases (AST and ALT) and preserved liver integrity by mitigating fatty accumulation and necrosis.[14][15]

These findings support the traditional use of L. robustum for detoxification and suggest a broader therapeutic potential for its glycosides.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various glycosides isolated from L. robustum.

Table 1: Fatty Acid Synthase (FAS) Inhibitory Activity

| Compound/Glycoside | IC50 (μM) | Positive Control (Orlistat) IC50 (μM) | Reference |

|---|---|---|---|

| Monoterpenoid Glycoside (Compound 2) | 2.36 ± 0.10 | 4.46 ± 0.13 | [1][2][4][8] |

| Butenol Glycoside (Compound 2) | 4.10 ± 0.12 | 4.46 ± 0.13 | [3][7][9][12] |

| Monoterpenoid Glycoside (Compound 5) | 4.38 ± 0.11 | 4.46 ± 0.13 | [11] |

| Phenylethanoid Glycoside (Compound 11) | 4.55 ± 0.35 | 4.46 ± 0.13 | [13] |

| Other Glycosides (Compounds 3-5, 7-9) | 6.25 - 15.41 | 4.46 ± 0.13 |[9] |

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity

| Compound/Glycoside | Activity | Positive Control (Acarbose) | Reference |

|---|---|---|---|

| Compound 13 | IC50: 1.15 ± 0.08 nM (α-glucosidase) | IC50: 5.50 ± 0.11 nM | [5][6] |

| Compounds 7 and 9 | Moderate (α-glucosidase) | Weaker than acarbose | [3][7][9] |

| Compounds 1-10 | Moderate (α-amylase) | Weaker than acarbose | [3][7][9] |

| Compounds 3 and 5 | Moderate (α-glucosidase) | Weaker than acarbose | [13] |

| Compounds 10 and 11 | Moderate (α-amylase) | Weaker than acarbose |[13] |

Table 3: Antioxidant Activity (ABTS & DPPH Radical Scavenging)

| Compound/Glycoside | Assay | IC50 (μM) | Positive Control (Ascorbic Acid) IC50 (μM) | Reference |

|---|---|---|---|---|

| Compounds 1, 2, 5, 11 | ABTS | 6.91 - 9.41 | 10.06 ± 0.19 | [1][2][4][8] |

| Compounds 1, 10 | ABTS | 3.41 - 5.65 | 10.06 ± 0.19 | [3][7][9][12] |

| Compounds 1-3, 5-8 | ABTS | 6.27 - 8.59 | 10.06 ± 0.19 | [11] |

| Compounds 1-8, 10, 11, 13 | ABTS | 1.65 - 8.98 | 10.06 ± 0.19 | [5][6] |

| Compounds 3, 5, 7-11 | ABTS | 2.68 - 4.86 | 10.06 ± 0.19 | [13] |

| Compound 8 | DPPH | 7.61 ± 0.17 | 13.66 ± 0.13 | [5][6] |

| Compounds 2, 3, 9 | DPPH | 23.83 - 43.17 | 13.66 ± 0.13 |[13] |

Experimental Protocols

The isolation and evaluation of glycosides from L. robustum follow a systematic workflow.

Caption: General workflow for glycoside isolation and bioactivity testing.

General Glycoside Extraction and Isolation

-

Plant Material: Dried and powdered leaves of L. robustum are used as the starting material.

-

Extraction: The powdered leaves are typically extracted with a solvent such as ethanol. The resulting solution is concentrated to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography using various stationary phases like MCI-gel, silica gel, or polyamide to separate the components into different fractions based on polarity.[8]

-

Isolation and Purification: Individual compounds are isolated from the active fractions using techniques such as High-Performance Thin-Layer Chromatography (HPTLC).[8]

-

Structural Elucidation: The chemical structures of the purified glycosides are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4][11][13]

Bioassay Methodologies (Generalized)

-

Fatty Acid Synthase (FAS) Inhibition Assay:

-

The assay is typically performed in a reaction mixture containing the FAS enzyme, substrates acetyl-CoA and malonyl-CoA, and the cofactor NADPH in a suitable buffer.

-

The test glycoside, dissolved in a solvent like DMSO, is added to the mixture.

-

The reaction is initiated, and the activity of FAS is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by testing a range of compound concentrations.

-

-

α-Glucosidase Inhibition Assay:

-

The reaction mixture contains α-glucosidase enzyme and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a phosphate buffer.

-

The test glycoside is pre-incubated with the enzyme.

-

The reaction is started by adding the pNPG substrate.

-

Enzyme activity is quantified by measuring the absorbance of the released product, p-nitrophenol, at 405 nm.

-

The IC50 value is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

-

-

ABTS Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark.

-

The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline) to a specific absorbance at 734 nm.

-

The test glycoside is added to the ABTS•+ solution.

-

The decrease in absorbance is measured after a set incubation period.

-

The percentage of scavenging is calculated, and the IC50 value represents the concentration of the glycoside required to scavenge 50% of the ABTS radicals.

-

Conclusion and Future Perspectives

The glycosides isolated from Ligustrum robustum demonstrate a compelling range of biological activities, particularly in the context of metabolic diseases. The potent inhibitory effects on FAS, α-glucosidase, and α-amylase, combined with strong antioxidant properties, provide a solid scientific basis for the plant's traditional use in treating obesity and diabetes.[1][2][3][4][7][8][9][11][13] The presented quantitative data highlight several specific glycosides as promising candidates for further investigation.

For drug development professionals, these compounds represent a valuable library of natural products that can serve as scaffolds for designing novel therapeutic agents. Future research should focus on elucidating the precise structure-activity relationships, exploring their in vivo efficacy and safety profiles, and investigating their mechanisms of action at the molecular level. The anti-inflammatory and hepatoprotective effects also warrant further exploration, potentially expanding the therapeutic applications of these versatile natural compounds.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. monoterpenoid-glycosides-from-the-leaves-of-ligustrum-robustum-and-their-bioactivities - Ask this paper | Bohrium [bohrium.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Monoterpenoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Two new glycosides from the leaves of Ligustrum robustum and their antioxidant activities and inhibitory effects on α-glucosidase and α-amylase [agris.fao.org]

- 7. db.cngb.org [db.cngb.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Anti-oxidative, anti-inflammatory and hepato-protective effects of Ligustrum robustum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Ligurobustoside N in "Ku-Ding-Cha": A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Bioactive Compound Ligurobustoside N Found in the Traditional Medicine "Ku-Ding-Cha".

Introduction

Ku-Ding-Cha, a traditional Chinese herbal tea, has been consumed for centuries for its purported health benefits, including clearing heat, removing toxins, and treating conditions like hypertension and obesity.[1] While various plants are used to produce this tea, one notable source is the leaves of Ligustrum robustum.[2] A key bioactive constituent isolated from this plant is this compound, a phenylethanoid glycoside that has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its role in the traditional use of Ku-Ding-Cha, its quantified bioactivities, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this promising natural compound.

Chemical and Physical Properties

This compound is a phenylethanoid glycoside, a class of water-soluble phenolic compounds characterized by a C6-C2 phenethyl alcohol moiety attached to a sugar via a glycosidic bond.

-

CAS Number: 583058-07-5[3]

-

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3]

Quantitative Bioactivity Data

This compound has demonstrated notable antioxidant and enzyme inhibitory activities in vitro. The following tables summarize the key quantitative data from published studies.

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 (μM) | Positive Control | Positive Control IC50 (μM) | Reference |

| ABTS Radical Scavenging | 2.68 - 4.86 | L-(+)-ascorbic acid | 10.06 ± 0.19 | [4][5] |

| DPPH Radical Scavenging | 23.83 - 43.17 | L-(+)-ascorbic acid | 13.66 ± 0.13 | [6] |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | IC50 (μM) | Positive Control | Positive Control IC50 (μM) | Reference |

| Fatty Acid Synthase (FAS) | 5.61 ± 0.44 | Orlistat | 4.46 ± 0.13 | [6] |

Putative Signaling Pathway: AMPK/SREBP-1c

While direct studies on the signaling pathways modulated by isolated this compound are limited, research on the total phenylpropanoid glycosides from Ligustrum robustum provides strong evidence for a likely mechanism of action. These studies indicate that the hypolipidemic effects are mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c).[7]

AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP, such as fatty acid synthesis.[8][9] SREBP-1c is a key transcription factor that promotes the expression of lipogenic genes, including fatty acid synthase (FAS).[10][11]

The proposed signaling cascade is as follows:

-

Activation of AMPK: this compound, as a component of the total phenylpropanoid glycosides, is hypothesized to activate AMPK in hepatocytes.

-

Inhibition of SREBP-1c: Activated AMPK phosphorylates and inhibits SREBP-1c, reducing its translocation to the nucleus and its transcriptional activity.[7]

-

Downregulation of Lipogenic Enzymes: The inhibition of SREBP-1c leads to decreased expression of downstream lipogenic enzymes, including Fatty Acid Synthase (FAS).

-

Reduced Lipid Synthesis: The overall effect is a reduction in de novo lipogenesis, contributing to the lipid-lowering effects observed with Ku-Ding-Cha.

Caption: Putative AMPK/SREBP-1c signaling pathway modulated by this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol based on methods described for the isolation of phenylethanoid glycosides from Ligustrum robustum.[4][5]

Caption: Workflow for the extraction and isolation of this compound.

In Vitro Bioassays

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol).

-

Add a small volume of each this compound dilution to a cuvette or microplate well.

-

Add the diluted ABTS•+ solution and mix.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

L-(+)-ascorbic acid is used as a positive control.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

This assay determines the inhibitory effect of a compound on the activity of the enzyme Fatty Acid Synthase (FAS), typically by monitoring the oxidation of NADPH.

-

Reagent Preparation:

-

Purified FAS enzyme.

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.

-

-

Assay Procedure:

-

In a temperature-controlled spectrophotometer cuvette (e.g., 37°C), add the assay buffer, FAS enzyme, Acetyl-CoA, and NADPH.

-

Add different concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding Malonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes), which corresponds to the oxidation of NADPH.

-

Orlistat is commonly used as a positive control.

-

-

Calculation:

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

-

The percentage of FAS inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

-

The IC50 value is determined from the dose-response curve.

-

Pharmacokinetics and Bioavailability

Specific pharmacokinetic studies on isolated this compound are currently lacking in the published literature. However, studies on phenylethanoid glycosides as a class generally indicate poor oral bioavailability.[7][12] This is often attributed to factors such as enzymatic degradation in the gastrointestinal tract and poor membrane permeability.[7]

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can provide preliminary insights into the likely pharmacokinetic profile of this compound. These tools analyze the chemical structure to predict properties like oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.[8][13] Such predictive studies would be a valuable first step in understanding the drug-like properties of this compound.

Conclusion and Future Directions

This compound, a phenylethanoid glycoside from Ligustrum robustum, is a significant bioactive component of the traditional medicine Ku-Ding-Cha. It exhibits potent antioxidant and fatty acid synthase inhibitory activities in vitro. The collective evidence suggests that its mechanism of action may involve the modulation of the AMPK/SREBP-1c signaling pathway, providing a molecular basis for the traditional use of Ku-Ding-Cha in managing metabolic disorders.

For researchers and drug development professionals, this compound represents a promising lead compound. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:

-

In vivo efficacy studies: To confirm the antioxidant and metabolic regulatory effects of isolated this compound in animal models of relevant diseases.

-

Mechanism of action: To definitively establish the signaling pathways modulated by this compound through targeted molecular studies.

-

Pharmacokinetic profiling: To conduct comprehensive ADME studies to understand its absorption, distribution, metabolism, and excretion, which is crucial for determining its clinical viability.

-

Structural optimization: To potentially synthesize analogs of this compound with improved bioavailability and efficacy.

A deeper understanding of these aspects will be critical in transitioning this traditional herbal component into a modern therapeutic agent.

References

- 1. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. pnas.org [pnas.org]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico screening of phenylethanoid glycosides, a class of pharmacologically active compounds as natural inhibitors of SARS-CoV-2 proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DPPH Radical Scavenging Assay [mdpi.com]

- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 11. ABTS radical scavenging capacity measurement [protocols.io]

- 12. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Preliminary In Vitro Studies of Ligurobustoside N

This technical guide provides a comprehensive overview of the initial in vitro investigations into this compound, a phenylethanoid glycoside isolated from the leaves of Ligustrum robustum. The content herein is curated for professionals in the fields of pharmacology, natural product chemistry, and drug development, offering a detailed look at the compound's antioxidant properties.

Data Presentation

The primary bioactivity identified for this compound in preliminary in vitro studies is its antioxidant capacity, specifically its ability to scavenge ABTS radicals. The quantitative data from these assessments are summarized below.

| Bioassay | Test Substance | IC50 (µM) | Positive Control | IC50 of Control (µM) | Reference |

| ABTS Radical Scavenging | This compound | 2.68 ± 0.05 ~ 4.86 ± 0.06 | L-(+)-Ascorbic Acid | 10.06 ± 0.19 | [1][2][3] |

Note: The provided IC50 range represents the overall activity of a group of compounds including this compound, which were all reported to have stronger activity than the positive control.

Experimental Protocols

The methodologies employed in the preliminary in vitro screening of this compound are crucial for the interpretation and replication of the findings. The key experimental protocol identified is the ABTS radical scavenging assay.

ABTS Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound. The protocol, as inferred from the referenced studies, is as follows:

-

Preparation of ABTS Radical Cation (ABTS•+): An aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is mixed with potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ chromophore.

-

Standardization of ABTS•+ Solution: The resulting ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

A small volume of the test compound (this compound, dissolved in a suitable solvent) at various concentrations is added to a specific volume of the standardized ABTS•+ solution.

-

The mixture is incubated at room temperature for a short period (e.g., 6 minutes).

-

The absorbance is measured spectrophotometrically at 734 nm.

-

-

Data Analysis: The percentage inhibition of the ABTS•+ radical is calculated. The IC50 value, the concentration of the test substance that causes 50% inhibition, is determined by plotting the percentage of inhibition against the concentration of the sample. L-(+)-Ascorbic acid is typically used as a positive control.[1][2][3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the conceptual basis of the ABTS assay.

Caption: Experimental workflow for the isolation and in vitro bioactivity screening of this compound.

Caption: Conceptual diagram of the ABTS radical scavenging assay involving this compound.

References

Ligurobustoside N: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Ligurobustoside N, a phenylethanoid glycoside with noted antioxidant properties. The information is compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

This compound was first reported in a 2003 study by He and colleagues, who were investigating the antioxidative glycosides from the leaves of Ligustrum robustum (Roxb.) Blume. This plant, a member of the Oleaceae family, is used in traditional Chinese medicine. The investigation was prompted by the ethnopharmacological uses of the plant, including its application as a "Ku-Ding-Cha" tea for clearing heat and removing toxins. The isolation of this compound, along with other glycosides, was guided by a bioassay that measured the inhibition of hemolysis of red blood cells induced by 2,2'-azo-bis(2-amidinopropane) dihydrochloride, indicating its potential as an antioxidant.

Isolation History and Methodologies

Subsequent to its initial discovery, this compound has been isolated in more recent phytochemical studies of Ligustrum robustum. A detailed experimental protocol for its isolation was published in 2022. The following methodology is based on this more recent work and provides a robust procedure for obtaining this compound.

Plant Material

The leaves of Ligustrum robustum (Roxb.) Blume were collected from Yibin City, Sichuan Province, China.

Experimental Protocol for Isolation

The isolation of this compound involves a multi-step process beginning with extraction from the plant material, followed by a series of chromatographic separations.

Extraction:

-

Fresh leaves of L. robustum are agitated and baked at 120°C for 50 minutes.

-

The dried leaves are then pulverized.

-

The powdered leaves (7.0 kg) are extracted with 70% ethanol (28 L) under reflux for 2 hours.

-

The ethanol extract is filtered and concentrated under reduced pressure to yield a crude paste (2.2 kg).

Purification:

-

The crude paste is dissolved in 95% ethanol, and water is added to precipitate chlorophyll.

-

After filtration, the filtrate is concentrated to yield a residue (1.0 kg).

-

This residue is subjected to silica gel column chromatography, eluting with a gradient of CH₂Cl₂-MeOH (10:0 to 0:10), to yield several fractions.

-

The fraction containing this compound is then subjected to repeated column chromatography on silica gel, polyamide, and MCI-gel columns.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₆O₁₈ | --INVALID-LINK-- |

| Exact Mass | 754.2684 g/mol | --INVALID-LINK-- |

| ¹H-NMR (CD₃OD) | See Table 2 | [1] |

| ¹³C-NMR (CD₃OD) | See Table 3 | [1] |

Spectroscopic Data Tables

Table 2: ¹H-NMR Spectroscopic Data for this compound [1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 2 | 2.81 | t | 7.2 |

| 3 | 3.75, 4.02 | m | |

| 7 | 6.71 | d | 8.4 |

| 8 | 7.04 | d | 8.4 |

| Caffeoyl moiety | |||

| 2' | 7.05 | d | 2.0 |

| 5' | 6.78 | d | 8.0 |

| 6' | 6.95 | dd | 8.0, 2.0 |

| 7' | 7.59 | d | 16.0 |

| 8' | 6.27 | d | 16.0 |

| Glucosyl moiety | |||

| 1'' | 4.38 | d | 7.8 |

| 2'' | 4.93 | t | 9.0 |

| 3'' | 3.70 | t | 9.0 |

| 4'' | 3.56 | t | 9.0 |

| 5'' | 3.42 | m | |

| 6'' | 3.68, 3.88 | m | |

| Rhamnosyl moiety | |||

| 1''' | 5.18 | br s | |

| 2''' | 3.96 | br s | |

| 3''' | 3.65 | dd | 9.6, 3.0 |

| 4''' | 3.32 | t | 9.6 |

| 5''' | 3.52 | m | |

| 6''' | 1.09 | d | 6.0 |

Table 3: ¹³C-NMR Spectroscopic Data for this compound [1]

| Position | δC (ppm) |

| Aglycone | |

| 1 | 131.5 |

| 2 | 36.4 |

| 3 | 72.0 |

| 4 | 157.4 |

| 5 | 116.3 |

| 6 | 130.5 |

| Caffeoyl moiety | |

| 1' | 127.6 |

| 2' | 115.2 |

| 3' | 146.4 |

| 4' | 149.8 |

| 5' | 116.5 |

| 6' | 123.1 |

| 7' | 148.0 |

| 8' | 114.7 |

| 9' | 168.3 |

| Glucosyl moiety | |

| 1'' | 104.2 |

| 2'' | 76.2 |

| 3'' | 81.6 |

| 4'' | 71.0 |

| 5'' | 76.0 |

| 6'' | 62.5 |

| Rhamnosyl moiety | |

| 1''' | 102.7 |

| 2''' | 72.3 |

| 3''' | 72.1 |

| 4''' | 73.8 |

| 5''' | 70.5 |

| 6''' | 18.2 |

Bioactivity Data

This compound has demonstrated significant antioxidant activity. In a 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, it exhibited an IC₅₀ value in the range of 2.68 ± 0.05 to 4.86 ± 0.06 μM, which was stronger than the positive control, L-(+)-ascorbic acid (IC₅₀: 10.06 ± 0.19 μM)[1].

Experimental Workflows and Signaling Pathways

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the leaves of Ligustrum robustum.

Putative Signaling Pathway for Phenylethanoid Glycosides

While specific signaling pathways for this compound have not been extensively elucidated, phenylethanoid glycosides as a class are known to exert their antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways. A plausible mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.

The diagram below illustrates a generalized model of how a phenylethanoid glycoside like this compound may activate the Nrf2 pathway.

Pathway Description:

-

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation by the ubiquitin-proteasome system.

-

Oxidative stress, characterized by an increase in Reactive Oxygen Species (ROS), can disrupt the Keap1-Nrf2 interaction. Phenylethanoid glycosides like this compound can act as antioxidants, directly scavenging ROS.

-

The dissociation of Nrf2 from Keap1 allows Nrf2 to translocate to the nucleus.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.

-

This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's defense against oxidative stress.

It is important to note that while this pathway is a plausible mechanism for the observed antioxidant effects of this compound, further specific research is required to confirm its direct modulation of the Nrf2 pathway.

References

A Technical Guide to the Fatty Acid Synthase Inhibitory Activity of Ligurobustoside N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of Ligurobustoside N on fatty acid synthase (FASN). It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and potentially explore this compound's therapeutic applications. This document summarizes the quantitative inhibitory data, details relevant experimental protocols, and visualizes the pertinent biological pathways.

Quantitative Inhibitory Data

This compound has been identified as an inhibitor of fatty acid synthase. Its inhibitory potency, along with that of other compounds isolated from Ligustrum robustum and a positive control, is summarized below.

| Compound | IC50 (µM) against FASN | Source |

| This compound | 5.61 ± 0.44 | [1] |

| (Z)-osmanthuside B6 | 4.55 ± 0.35 | [1][2][3][4] |

| Ligurobustoside (Compound 4) | 6.49 ± 0.27 | [1] |

| Orlistat (Positive Control) | 4.46 ± 0.13 | [1][2][3][4] |

Experimental Protocols

The following section details a standard experimental protocol for determining the fatty acid synthase inhibitory activity of a compound like this compound. This method is based on a common spectrophotometric assay that measures the consumption of NADPH.

In Vitro Fatty Acid Synthase (FASN) Inhibition Assay

This assay quantifies the activity of FASN by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the synthesis of fatty acids.

Materials:

-

Purified FASN enzyme (e.g., from chicken liver, rat liver, or recombinant human FASN)

-

Acetyl-CoA

-

Malonyl-CoA

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Potassium phosphate buffer (pH 7.0)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Test compound (this compound)

-

Positive control (e.g., Orlistat)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the FASN enzyme in a suitable buffer.

-

Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

-

Prepare a stock solution of the test compound (this compound) and the positive control in a suitable solvent (e.g., DMSO).

-

-

Assay Reaction Mixture:

-

In each well of a 96-well plate, prepare a reaction mixture containing the potassium phosphate buffer, DTT, and BSA.

-

Add the test compound at various concentrations to the respective wells. Include wells for a negative control (vehicle) and a positive control.

-

Add acetyl-CoA and NADPH to all wells.

-

-

Initiation of the Reaction:

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding malonyl-CoA to all wells.

-

-

Measurement of FASN Activity:

-

Immediately after adding malonyl-CoA, measure the decrease in absorbance at 340 nm every minute for a total of 10-20 minutes using a spectrophotometer. The rate of NADPH oxidation is proportional to the FASN activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways

While the direct downstream signaling effects of this compound's FASN inhibitory activity have not been fully elucidated, this section outlines the generally accepted role of FASN in cellular signaling and a potential pathway influenced by compounds from Ligustrum robustum.

General Role of FASN in Cellular Signaling

Inhibition of FASN is known to impact several critical signaling pathways, particularly in cancer cells where FASN is often overexpressed. The product of FASN, palmitate, is a precursor for various lipid molecules that are integral to cell membrane structure and signaling. Disruption of palmitate synthesis can lead to the destabilization of lipid rafts, which are specialized membrane microdomains essential for the proper function and localization of signaling proteins. This can subsequently interfere with pro-survival pathways such as PI3K-AKT-mTOR and β-catenin signaling.

Potential Involvement of the AMPK Pathway

Research on the total phenylpropanoid glycosides from Ligustrum robustum has suggested a mechanism for their hypolipidemic effects involving the activation of the LKB1-AMPK signaling pathway. While this has not been directly linked to this compound and its FASN inhibitory activity, it presents a plausible avenue for further investigation. The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of anabolic processes, such as fatty acid synthesis, and the stimulation of catabolic processes to restore energy balance.

Conclusion

This compound demonstrates notable inhibitory activity against fatty acid synthase, with an IC50 value comparable to the well-known inhibitor Orlistat. The established spectrophotometric assay provides a reliable method for quantifying this inhibition. While the precise downstream signaling consequences of this compound's action are a subject for future research, the known roles of FASN in critical cellular pathways, such as PI3K-AKT-mTOR, and the potential involvement of the AMPK pathway, highlight its promise as a lead compound for further investigation in metabolic disorders and oncology. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of novel FASN inhibitors.

References

- 1. Inhibitory Activity of Compounds Isolated from Ligustrum robustum (Roxb.) Against HepG2 Liver Cancer Cells: Isocubein and 4-(2-Acetoxyethyl)phenol as Potential Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Constituents from the Leaves of Ligustrum robustum and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Applications of Ligurobustoside N

For Researchers, Scientists, and Drug Development Professionals

Abstract